molecular formula C16H20N2O2S B13324070 Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate

Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B13324070
M. Wt: 304.4 g/mol
InChI Key: QHNMTOSQEIGRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that combines the structural features of benzothiophene and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with ethyl 2-bromobenzoate under basic conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is a chemical compound drawing interest in medicinal chemistry and pharmacology due to its potential biological activities and uses in drug development. It features a benzothiophene core with a piperazinyl group. The compound is identified by the CAS number 1354950-45-0.

Potential Applications

  • Pharmaceutical Development As a lead compound for developing new pharmaceuticals. Research indicates that ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate exhibits various biological activities. Preliminary studies suggest that it may possess antipsychotic and anxiolytic properties due to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Furthermore, its structural features suggest potential anti-inflammatory and analgesic effects, making it a candidate for further investigation in therapeutic contexts.
  • Synthesis The synthesis of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. These methods can vary based on available reagents and desired purity levels. The chemical reactivity of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate can be explored through various synthetic pathways. Typically, the compound can undergo esterification reactions due to the presence of the carboxylate functional group. Additionally, nucleophilic substitution reactions may occur at the benzothiophene moiety, particularly involving electrophilic aromatic substitution where substituents can be introduced at various positions on the aromatic ring. The piperazine moiety can also participate in reactions typical of secondary amines, such as acylation and alkylation.

Compound Comparison

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is unique due to its specific combination of benzothiophene and piperazine structures, which may enhance receptor selectivity and biological activity compared to similar compounds.

CompoundStructure FeaturesUnique Aspects
1-(4-Fluorophenyl)-4-piperidinonePiperidine ring with a phenyl substituentAntidepressant effects
N,N-DimethylbenzamideBenzamide structure with dimethyl substitutionAnalgesic properties
Ethyl 2-(piperidin-1-yl)benzoateEster form with a piperidine moietyPotential use as an anxiolytic
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylateSpecific combination of benzothiophene and piperazine structuresMay enhance receptor selectivity and biological activity

Mechanism of Action

The mechanism of action of Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. The compound’s structure allows it to bind to these receptors, inhibiting their activity and modulating neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is unique due to its specific combination of benzothiophene and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds

Biological Activity

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate (CAS Number: 1354950-45-0) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate features a unique structure combining a benzothiophene core with a piperazinyl group. This structural configuration is believed to enhance its interaction with various biological targets, particularly neurotransmitter receptors. The compound can be synthesized through multi-step organic reactions, typically involving esterification and nucleophilic substitution reactions.

Antipsychotic and Anxiolytic Properties

Preliminary studies indicate that ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate may exhibit antipsychotic and anxiolytic effects. These properties are attributed to its interaction with serotonin (5-HT) and dopamine (D2) receptors, which are critical in mood regulation and cognitive functions. The compound's binding affinity to these receptors suggests potential therapeutic applications in treating anxiety disorders and schizophrenia.

Anti-inflammatory and Analgesic Effects

The structural features of this compound also suggest possible anti-inflammatory and analgesic activities. Research into similar benzothiophene derivatives has shown that modifications can lead to enhanced anti-inflammatory responses, making this compound a candidate for further investigation in pain management therapies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate:

  • Binding Affinity Studies :
    • Investigations into its interactions with serotonin and dopamine receptors revealed significant binding affinities, indicating its potential as a psychotropic agent.
    • Comparative analysis with known compounds demonstrated that modifications to the piperazine moiety could enhance receptor selectivity and efficacy.
  • In Vitro Studies :
    • In vitro assays have shown that the compound exhibits promising results in inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition ranged from 8.48 μM to 39.80 μM depending on the assay conditions .
  • Cytotoxicity Assessments :
    • Cytotoxicity studies conducted on human fibroblast cells indicated that the compound did not exhibit significant toxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate:

Compound NameStructure FeaturesUnique Aspects
1-(4-Fluorophenyl)-4-piperidinonePiperidine ring with a phenyl substituentAntidepressant effects
N,N-DimethylbenzamideBenzamide structure with dimethyl substitutionAnalgesic properties
Ethyl 2-(piperidin-1-yl)benzoateEster form with a piperidine moietyPotential use as an anxiolytic

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate stands out due to its unique combination of benzothiophene and piperazine structures, which may enhance its receptor selectivity compared to these similar compounds.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H20N2O2S/c1-2-20-16(19)15-13(11-18-9-7-17-8-10-18)12-5-3-4-6-14(12)21-15/h3-6,17H,2,7-11H2,1H3

InChI Key

QHNMTOSQEIGRJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.